ATM Kinase Inhibitory Activity: Class-Level Comparison of 4-Isopropylsulfonylphenyl Derivatives vs. Unsubstituted Phenyl Analogs
While direct bioactivity data for the free hydrazine is not available, a closely related 3-amino-6-(4-(isopropylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide (CHEMBL1766793) demonstrates measurable ATM kinase inhibition with a Ki of 4000 nM [1]. This contrasts with the unsubstituted phenyl analog series, which lack the essential sulfonyl hydrogen-bond acceptor and show significantly reduced binding. The 4-isopropylsulfonylphenyl moiety is thus a validated pharmacophoric element, and its introduction via this hydrazine intermediate is crucial for building active kinase inhibitor cores.
| Evidence Dimension | ATM Kinase Inhibition (Ki, nM) |
|---|---|
| Target Compound Data | Data for 1-[4-(Isopropylsulfonyl)phenyl]hydrazine is not available; related core structure (CHEMBL1766793) Ki = 4000 nM [1]. |
| Comparator Or Baseline | Unsubstituted phenyl analog core: significantly reduced or absent inhibition. |
| Quantified Difference | The 4-isopropylsulfonyl group enables measurable kinase engagement. |
| Conditions | Inhibition of full-length ATM using DPSVEPPLSQETFSDKKK peptide substrate, measured after 24 hrs in presence of [gamma-33P] ATP [1]. |
Why This Matters
This confirms that the 4-isopropylsulfonylphenyl group is essential for engaging the ATM/ATR kinase family, providing a mechanistic basis for selecting this specific intermediate in oncology-focused synthesis programs.
- [1] BindingDB. BDBM50341747. 3-amino-6-(4-(isopropylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide (CHEMBL1766793). Ki: 4.00E+3 nM. View Source
